6-Bromoquinazoline-4-carboxylic acid, ammonia salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoquinazoline-4-carboxylic acid, ammonia salt is a chemical compound with the molecular formula C9H8BrN3O2. It is known for its pale-yellow to yellow-brown solid form and has a molecular weight of 270.09 g/mol . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 6-Bromoquinazoline-4-carboxylic acid, ammonia salt involves several steps. One common method includes the bromination of quinazoline-4-carboxylic acid followed by neutralization with ammonia to form the ammonia salt. The reaction conditions typically involve:
Bromination: Using bromine or a bromine source in an appropriate solvent.
Neutralization: Adding ammonia to the brominated product to form the ammonia salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
6-Bromoquinazoline-4-carboxylic acid, ammonia salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Bromoquinazoline-4-carboxylic acid, ammonia salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromoquinazoline-4-carboxylic acid, ammonia salt involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
6-Bromoquinazoline-4-carboxylic acid, ammonia salt can be compared with other similar compounds such as:
6-Bromoquinazoline-4-carboxylic acid: The parent compound without the ammonia salt.
8-Bromoquinazoline-4-carboxylic acid: A similar compound with a bromine atom at a different position.
Methyl 6-bromoquinazoline-4-carboxylate: An ester derivative of the compound.
These compounds share similar chemical structures but differ in their reactivity and applications. The presence of the ammonia salt in this compound provides unique properties that make it suitable for specific research applications .
Eigenschaften
Molekularformel |
C9H8BrN3O2 |
---|---|
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
azane;6-bromoquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2.H3N/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7;/h1-4H,(H,13,14);1H3 |
InChI-Schlüssel |
PUZDCVNKSLYUFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.